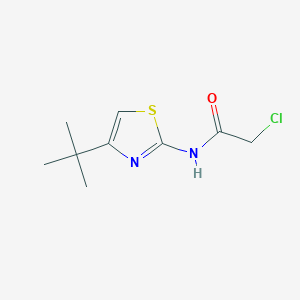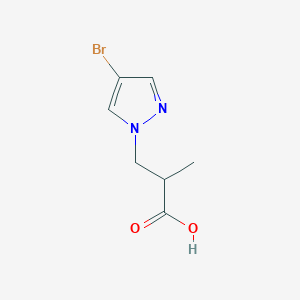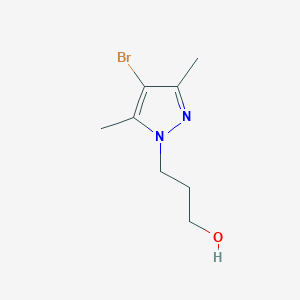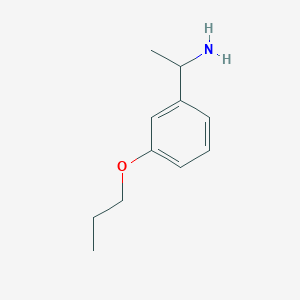
4-(2-aminoethyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "4-(2-aminoethyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one" is a derivative of the 3H-pyrazol-3-one class, which is a group of compounds known for their diverse biological activities and potential pharmaceutical applications. The structure of this compound suggests it may have interesting chemical and physical properties, as well as potential for synthesis of more complex molecules.
Synthesis Analysis
The synthesis of pyrazolone derivatives often involves multi-component reactions, which are efficient methods for constructing complex molecules from simpler ones. For instance, a one-pot, three-component synthesis method has been reported for the creation of indolin-2-one derivatives that involve a condensation reaction of dimedone, 1H-pyrazol-5-amines, and isatins in aqueous media . Similarly, a four-component reaction has been described for the synthesis of pyrano[2,3-c]pyrazole derivatives, which involves the condensation of carbonyl compounds, malononitrile, β-keto esters, and hydrazine hydrate . These methods could potentially be adapted for the synthesis of the compound , given the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives has been extensively studied using X-ray diffraction methods. For example, the crystal and molecular structure of a 5-amino-2-phenyl-4-substituted-1,2-dihydro-3H-pyrazol-3-one was determined, revealing intramolecular hydrogen bonding and the predominant tautomeric form in the solid state . Another study on a similar compound showed the molecules linked by intermolecular hydrogen bonds, forming a network of four hydrogen bonds with adjacent molecules . These studies provide insights into the potential molecular geometry and tautomeric forms of the compound .
Chemical Reactions Analysis
Pyrazolone derivatives can undergo various chemical reactions due to their reactive functional groups. For instance, the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine resulted in different products depending on the aryl substituent, demonstrating the versatility of these compounds in chemical transformations . The compound "this compound" may also participate in similar nucleophilic substitution or condensation reactions, which could be useful for further functionalization or the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives can be inferred from their molecular structure. The presence of amino groups and the pyrazolone ring suggests the possibility of hydrogen bonding, which can affect solubility and melting points . The electrochemical properties of these compounds have also been explored, with one study reporting that electrochemical reactions proceed under milder conditions and with higher yields compared to chemical base-catalyzed reactions . This information could be relevant for the development of new synthetic routes for the compound "this compound" and its derivatives.
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-5-cyclohexyl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c12-7-6-9-10(13-14-11(9)15)8-4-2-1-3-5-8/h8H,1-7,12H2,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQWZIIXPQAGBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=O)NN2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101193421 |
Source


|
| Record name | 4-(2-Aminoethyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101193421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952959-37-4 |
Source


|
| Record name | 4-(2-Aminoethyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Aminoethyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101193421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine](/img/structure/B1286106.png)

![2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1286110.png)
![4-[(chloroacetyl)amino]-N-isopropylbenzamide](/img/structure/B1286111.png)


![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B1286119.png)



![5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine](/img/structure/B1286131.png)

